3-Bromo-2-methyl-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-bromo-2-methyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZGEPNTQEZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Application of Brominated Trifluoromethylpyridines: A Technical Guide for Drug Discovery Professionals
Introduction: The Trifluoromethylpyridine Scaffold and the Challenge of Isomeric Specificity
The pyridine ring, a foundational heterocyclic motif, is a cornerstone of modern medicinal chemistry. Its ability to engage in hydrogen bonding and its versatile substitution patterns have made it a privileged scaffold in numerous FDA-approved drugs. The strategic incorporation of a trifluoromethyl (-CF3) group can further enhance the therapeutic potential of pyridine-based molecules.[1][2] This is due to the unique properties conferred by the -CF3 group, including increased lipophilicity, improved metabolic stability, and altered electronic properties, which can significantly enhance a compound's pharmacokinetic profile and binding affinity to biological targets.[3][4]
This guide focuses on the bromo-methyl-trifluoromethylpyridine scaffold, a class of intermediates with significant potential in drug discovery. Specifically, we address the compound 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine . However, a critical point of clarification is the absence of a consistently assigned and verified CAS (Chemical Abstracts Service) number for this exact isomer. While some commercial listings associate it with CAS 827-87-2, this identifier officially corresponds to an unrelated compound, 1-(1-cyclopropylvinyl)-4-fluorobenzene.[5][6][7][8][9] This ambiguity underscores a crucial challenge in the synthesis and procurement of highly substituted pyridine intermediates: ensuring precise isomeric identity.
For researchers and drug development professionals, this distinction is paramount. The biological activity and synthetic accessibility of pyridine derivatives are highly dependent on the substitution pattern. Therefore, this guide will provide a comprehensive overview of the properties and synthetic strategies for a closely related, well-documented isomer, 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine , while also discussing the broader implications and applications of this chemical class in drug development.
Physicochemical Properties of Brominated Methyl-Trifluoromethylpyridines
The physicochemical properties of these intermediates are crucial for their application in synthesis and for the characteristics of the resulting drug candidates. The table below summarizes key properties for a representative compound in this class.
| Property | Value | Source |
| Chemical Formula | C7H5BrF3N | [5] |
| Molecular Weight | 240.02 g/mol | [5] |
| Appearance | Typically a liquid or solid (state may vary) | [5] |
| Solubility | Soluble in some organic solvents | [5] |
Synthesis of a Regioisomer: A Case Study in Strategic Synthesis
Given the lack of a verified synthetic route for 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine in the reviewed literature, we will detail a patented method for the synthesis of its isomer, 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine .[10] This multi-step synthesis highlights the chemical logic and transformations required to construct such a highly substituted heterocyclic system.
Synthetic Workflow for 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine
Caption: Synthetic pathway for 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine.
Detailed Experimental Protocol (Adapted from CN109232399B)[10]
Step 1: Synthesis of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)dimethyl malonate
-
In a reaction vessel, add diethyl malonate to tetrahydrofuran (THF).
-
Cool the mixture to 0°C.
-
Slowly add sodium hydride (NaH) and stir for 30 minutes.
-
Add a solution of 2-chloro-3-trifluoromethyl-5-nitropyridine in THF dropwise.
-
Allow the reaction to proceed for 24 hours at 25°C.
-
Perform an aqueous work-up and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure to obtain the product.
Step 2: Synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine
-
Add the product from Step 1 to a 6N hydrochloric acid (HCl) solution.
-
Heat the mixture to 100°C and maintain overnight.
-
After cooling, perform an aqueous work-up and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate and brine.
-
Dry and concentrate to yield the decarboxylated product.
Step 3: Synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine
-
Dissolve the product from Step 2 in acetic acid.
-
Heat to 40°C and add iron powder in portions.
-
Increase the temperature to 80°C and react for 24 hours.
-
Filter the reaction mixture and perform an ethyl acetate extraction.
-
Wash the organic layer with saturated sodium bicarbonate and brine.
-
Dry and concentrate to obtain the amine.
Step 4: Synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine
-
Dissolve the amine from Step 3 in acetonitrile.
-
Add copper(II) bromide (CuBr2).
-
Add tert-butyl nitrite dropwise and react for 2 hours at 25°C.
-
Extract the final product with ethyl acetate, wash, dry, and concentrate.
-
Purify by distillation to obtain the final product.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethylpyridine scaffold is a key building block in the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurological disorders.[11] The incorporation of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.
The Role in Targeting Kinase Signaling Pathways
Many trifluoromethylpyridine derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for kinase inhibitors. The trifluoromethyl group can enhance binding affinity through favorable interactions with hydrophobic pockets in the enzyme.
Caption: Inhibition of a generic kinase signaling pathway by a trifluoromethylpyridine-based drug candidate.
Safety and Handling
Brominated trifluoromethylpyridines, like many halogenated heterocyclic compounds, should be handled with appropriate safety precautions. They are generally considered irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with these compounds. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Perspectives
While the specific compound 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine remains ambiguously defined in public chemical databases, the broader class of brominated methyl-trifluoromethylpyridines represents a valuable toolkit for medicinal chemists. The synthetic accessibility of isomers like 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine provides a clear path for the generation of novel chemical entities. The demonstrated utility of the trifluoromethylpyridine scaffold in modulating biological targets, particularly protein kinases, ensures that these intermediates will continue to be of significant interest in the pursuit of new and effective therapeutics. As synthetic methodologies advance, the ability to selectively synthesize any desired regioisomer will become more routine, further expanding the chemical space available for drug discovery.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). The Crucial Role of 5-Bromo-3-(Trifluoromethyl)-2-Pyridinecarbonitrile in Modern Pharmaceutical Manufacturing. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]
- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Value of Trifluoromethyl Pyridines in Modern Chemistry. Retrieved from [Link]
-
PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Bromo-2-Methyl-5-(Trifluoromethyl)pyridine Supplier China. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-methyl-2-(trifluoromethoxy)pyridine. Retrieved from [Link]
-
ACS Publications. (2026, January 20). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins | Organic Letters. Retrieved from [Link]
-
CAS. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
ChemBK. (n.d.). 827-87-2. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 827-87-2 Name: 1.... Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Bromo-2-Methyl-5-(Trifluoromethyl)pyridine Supplier China | High Purity CAS 827-87-2 | Specifications, Safety, Price & Bulk Availability [pipzine-chem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. chembk.com [chembk.com]
- 8. 827-87-2 CAS Manufactory [m.chemicalbook.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 827-87-2 Name: 1-(1-cyclopropylvinyl)-4-fluorobenzene [xixisys.com]
- 10. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine for Advanced Research and Development
Introduction: The Strategic Importance of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the design of biologically active molecules, with many approved drugs and agrochemicals featuring this heterocyclic core. The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties, thereby enhancing its efficacy, metabolic stability, and pharmacokinetic profile. 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine (CAS No. 827-87-2) has emerged as a particularly valuable intermediate in this context.
The trifluoromethyl group (-CF3) is a key player in modern drug design, known for its ability to increase lipophilicity and metabolic stability of parent molecules.[1] The presence of a bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The methyl group can also influence the molecule's conformation and interaction with biological targets. This unique combination of functional groups makes 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine a highly sought-after building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and anti-infectives.[2]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is essential for its effective use in synthesis and for ensuring the quality and reproducibility of experimental results.
| Property | Value | Source |
| CAS Number | 827-87-2 | [2] |
| Molecular Formula | C7H5BrF3N | [2] |
| Molecular Weight | 240.02 g/mol | [2] |
| Appearance | Typically a liquid or solid (state may depend on conditions) | [2] |
| Solubility | Soluble in common organic solvents | [2] |
Analytical Characterization:
The identity and purity of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine are typically confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and the positions of the substituents on the pyridine ring. 19F NMR is particularly useful for verifying the presence and integrity of the trifluoromethyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.[3]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
Synthesis of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine: A Procedural Overview
The synthesis of substituted pyridines can be approached through various strategies, including the functionalization of a pre-existing pyridine ring or the construction of the ring from acyclic precursors. For trifluoromethylated pyridines, common methods involve chlorine/fluorine exchange reactions or the use of trifluoromethyl-containing building blocks in cyclocondensation reactions.[4]
A plausible synthetic route to 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine can be envisioned starting from a suitable pyridine precursor. The following diagram illustrates a generalized synthetic workflow.
Figure 1. Generalized synthetic workflow for the bromination of 2-Methyl-5-(trifluoromethyl)pyridine.
Experimental Protocol: Electrophilic Bromination
The following is a representative, non-validated protocol based on general chemical principles for the synthesis of substituted bromopyridines. Note: This protocol should be adapted and optimized by qualified personnel in a suitable laboratory setting.
-
Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 2-methyl-5-(trifluoromethyl)pyridine and a suitable solvent (e.g., concentrated sulfuric acid or a non-polar organic solvent like carbon tetrachloride).
-
Addition of Brominating Agent: The brominating agent (e.g., N-bromosuccinimide or elemental bromine) is dissolved in the same solvent and added dropwise to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. The mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield pure 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine.
Commercial Suppliers of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine
A reliable supply of high-purity starting materials is crucial for any research and development program. The following table provides a list of some commercial suppliers of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine. Researchers are advised to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.
| Supplier | Product Name | Purity | Available Quantities |
| Pipzine Chemicals | 3-Bromo-2-Methyl-5-(Trifluoromethyl)pyridine | High Purity | Bulk and custom quantities |
| Sigma-Aldrich | (Isomers available) | Varies | Research quantities |
| BLDpharm | (Isomers available) | Varies | Research quantities |
| Thermo Fisher Scientific | (Isomers available) | Varies | Research quantities |
| Hyma Synthesis Pvt. Ltd. | Custom Synthesis | High Purity | Custom quantities |
Safe Handling and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine. The following information is based on safety data for structurally related compounds and should be considered as a general guideline. Always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.
Hazard Identification:
-
May be harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
May cause respiratory irritation.[6]
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Conclusion
3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group, a bromine atom, and a methyl group on a pyridine core provides medicinal chemists with a powerful tool for lead optimization and the development of novel compounds with improved biological activity and pharmacokinetic properties. A clear understanding of its chemical properties, synthetic routes, and safe handling procedures is essential for its successful application in research and development.
References
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Introduction: The Pyridine Nucleus as a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Substituted Pyridines
The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle, holds a position of prominence in the field of medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties—including its basicity, hydrogen bonding capability, and structural similarity to benzene—make it a versatile scaffold for the design of novel therapeutic agents.[3] This "privileged scaffold" is a core component in a vast array of natural products, such as alkaloids and vitamins, and is found in thousands of clinically significant drug molecules.[1][2][4] Marketed drugs containing the pyridine moiety span a wide range of treatments, from antiviral agents like Atazanavir (for HIV) to anticancer drugs such as Imatinib (for leukemia).[1]
This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyridines. Moving beyond a simple catalog of effects, we will delve into the underlying mechanisms of action, explore the critical structure-activity relationships (SAR) that govern efficacy, and provide detailed, field-proven experimental protocols for evaluating these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.
Anticancer Activity of Substituted Pyridines
The development of pyridine-based anticancer agents is a highly active area of research. These compounds exert their cytotoxic effects against cancer cells through various mechanisms, primarily by interfering with essential cellular processes like proliferation and survival.
Mechanistic Insights: Targeting Cancer's Core Machinery
Substituted pyridines have been shown to inhibit cancer cell growth by targeting key proteins involved in cell division and signaling. Two of the most well-documented mechanisms are:
-
Inhibition of Tubulin Polymerization: Certain pyridine derivatives disrupt the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division. By inhibiting the polymerization of tubulin into microtubules, these compounds arrest the cell cycle, typically at the G2/M phase, leading to programmed cell death (apoptosis).[1]
-
Kinase Inhibition: Many signaling pathways that are hyperactive in cancer cells are driven by enzymes called kinases. Pyridine derivatives have been designed to act as potent inhibitors of specific kinases, such as PI3K and p110α, which are crucial for tumor cell growth and survival.[1] By blocking the active site of these enzymes, the pyridine compounds shut down these pro-cancerous signals.
Below is a conceptual diagram illustrating the inhibition of a kinase signaling pathway by a substituted pyridine agent.
Caption: Kinase inhibition by a substituted pyridine derivative.
Structure-Activity Relationship (SAR) for Anticancer Activity
The specific substituents on the pyridine ring and their positions are critical determinants of anticancer potency. Understanding these relationships is key to designing more effective drug candidates.
| Substituent/Feature | Position on Pyridine Ring | Impact on Anticancer Activity | Rationale / Example |
| Aryl Groups | 2, 6 | Often enhances cytotoxicity. | The presence of two aryl groups can promote interactions with biological targets. Diaryl-substituted pyridines have shown promising topoisomerase I inhibitory activity.[1] |
| Electron-Withdrawing Groups (e.g., -CF₃) | 6 | Can increase activity. | Enhances the electrophilic character of the ring, potentially improving interactions with nucleophilic residues in enzyme active sites.[1] |
| Amine Group (-NH₂) | 2 | Frequently associated with potent activity. | Can act as a crucial hydrogen bond donor, anchoring the molecule in the target's binding pocket. 2-amino-thieno[2,3-c]pyridines exhibit strong anti-proliferative effects.[1] |
| Fused Ring Systems | Thieno[2,3-c]pyridine, Imidazo[1,2-a]pyridine | Often leads to highly potent compounds. | These extended, rigid structures can fit into specific binding sites, such as the colchicine-binding site on tubulin or the ATP-binding pocket of kinases.[1] |
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a foundational, colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines. Its principle relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity of Substituted Pyridines
With the rise of antimicrobial resistance, there is an urgent need for new classes of antimicrobial agents. Substituted pyridines have emerged as a promising scaffold, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[5]
Mechanistic Insights: Disrupting Microbial Viability
Pyridine derivatives employ several strategies to inhibit microbial growth:
-
Cell Wall Disruption: Some compounds interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity, leading to cell lysis.[1]
-
Inhibition of Nucleic Acid Synthesis: Certain derivatives can bind to and inhibit key enzymes like DNA-dependent RNA polymerase, thereby preventing the transcription of essential genes and halting protein synthesis.[1]
-
Membrane Permeabilization: Lipophilic pyridine derivatives can insert into the microbial cell membrane, disrupting its structure and function. This can lead to the leakage of essential intracellular components and ultimately cell death.[1]
Caption: General mechanisms of antimicrobial action for pyridines.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of pyridine derivatives is highly dependent on their substitution patterns.
| Substituent/Feature | Position on Pyridine Ring | Impact on Antimicrobial Activity | Rationale / Example |
| Halogens (Cl, Br, F) | Various | Generally increases activity. | Enhances lipophilicity, which can improve cell membrane penetration.[6] Bromine substitution, in particular, has been shown to enhance activity against Gram-negative bacteria.[6] |
| Electron-Withdrawing Groups (EWG) | Various | Enhances antibacterial potential in simple substituted pyridines. | Increases the reactivity of the pyridine scaffold.[3] |
| Electron-Donating Groups (EDG) | Various | Enhances potential in ring-fused pyridines (e.g., thienopyridines). | Modulates the electronic properties of the fused system to optimize target binding.[3] |
| Thienopyridine Core | Fused Ring | Often confers potent activity. | The sulfur atom and the extended aromatic system can lead to strong interactions with microbial enzymes.[1] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the substituted pyridine compound in MHB. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted across the plate.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound in a well with no visible turbidity.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in no colony growth on the agar after further incubation.
Caption: Workflow for the Broth Microdilution MIC assay.
Antiviral Activity of Substituted Pyridines
Pyridine derivatives have demonstrated significant potential as antiviral agents, with activity against a range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[1]
Mechanistic Insights: Halting Viral Replication
The antiviral action of substituted pyridines is often directed at specific and highly conserved viral proteins, making them attractive targets. A key strategy is the inhibition of viral polymerases.
-
Inhibition of RNA-Dependent RNA Polymerase (RdRp): In viruses like influenza, the RdRp complex is essential for replicating the viral genome. Pyridine derivatives have been developed to act as protein-protein interaction (PPI) inhibitors, disrupting the assembly of the RdRp subunits (PA, PB1, PB2).[7] By preventing the formation of a functional polymerase complex, these compounds effectively stop viral replication.[7]
Caption: Inhibition of viral RdRp assembly by a pyridine PPI inhibitor.
Structure-Activity Relationship (SAR) for Antiviral Activity
The design of effective antiviral pyridines requires precise structural modifications to achieve high affinity for the viral target.
| Substituent/Feature | Position on Pyridine Ring | Impact on Antiviral Activity | Rationale / Example |
| Aryl Groups | 4, 6 | Crucial for exploring hydrophobic pockets. | In anti-influenza compounds, phenyl and 4-chlorophenyl groups at these positions are key for binding to hydrophobic areas of the PA subunit.[7] |
| Cyano Group (-CN) | 3 | Can enhance activity. | The electronic properties of the cyano group can contribute to binding affinity. 3-cyano-4,6-diphenyl-pyridines are a privileged scaffold for PA-PB1 inhibitors.[7] |
| Thio-alkyl Linker | 2 | Serves as a flexible linker to side chains. | A thioacetamide side chain at the C2 position has been shown to be important for potent anti-influenza activity.[7] |
| Fused Imidazo[1,2-a]pyridine | Fused Ring | Confers broad-spectrum antiviral properties. | This scaffold has been evaluated against various viruses, including classical swine fever virus and pestivirus.[1] |
Experimental Protocol: Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is a functional assay used to quantify the infectivity of a virus and measure the efficacy of an antiviral compound. A viral plaque is a clear zone formed in a monolayer of cells as a result of viral infection and lysis.
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza) in 6-well or 12-well plates.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce ~50-100 plaques per well) and allow it to adsorb for 1 hour at 37°C.
-
Compound Treatment: Remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the substituted pyridine compound. The semi-solid overlay prevents the virus from spreading indiscriminately, localizing the infection to form distinct plaques.
-
Incubation: Incubate the plates for 2-4 days (depending on the virus) at 37°C in a 5% CO₂ atmosphere to allow plaques to develop.
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain them with a dye such as crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration relative to a no-drug control. The EC₅₀ (50% effective concentration) can then be determined.
Caption: Workflow for the Plaque Reduction Assay (PRA).
Anti-inflammatory Activity of Substituted Pyridines
Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disease. Pyridine derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade.
Mechanistic Insights: Targeting COX-2
A primary mechanism for the anti-inflammatory effect of certain pyridine compounds is the selective inhibition of Cyclooxygenase-2 (COX-2).[1]
-
COX Enzymes: COX-1 is constitutively expressed and involved in baseline physiological functions, while COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.
-
Selective Inhibition: By selectively inhibiting COX-2 over COX-1, pyridine-based inhibitors can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. These compounds act as competitive inhibitors, blocking the enzyme's active site.[1]
Caption: Workflow for an in vitro COX-2 inhibition assay.
Neuroprotective Activity of Substituted Pyridines
Several pyridine alkaloids and their synthetic analogs have shown promising activity in the central nervous system (CNS), including potential neuroprotective effects relevant to neurodegenerative diseases. [8]
Mechanistic Insights: Modulating Neuronal Calcium Homeostasis
A key mechanism underlying neurodegeneration is excitotoxicity, where excessive stimulation by neurotransmitters like glutamate leads to a massive influx of calcium ions (Ca²⁺) into neurons, triggering cell death pathways.
-
Regulation of Intracellular Calcium ([Ca²⁺]i): Certain pyridine alkaloids have demonstrated the ability to protect neuronal cells by attenuating the rise in intracellular calcium levels ([Ca²⁺]i) induced by neurotoxic stimuli like glutamate or NMDA. [8]By preventing this calcium overload, these compounds help maintain neuronal homeostasis and prevent cell death.
Caption: Neuroprotection by modulating Ca2+ influx.
Structure-Activity Relationship (SAR) for Neuroprotective Activity
The SAR for neuroprotective pyridines is an emerging field, with initial insights pointing towards the importance of specific alkaloid structures.
| Substituent/Feature | Position on Pyridine Ring | Impact on Neuroprotective Activity | Rationale / Example |
| Alkaloid Structures | Complex fused systems | Many natural pyridine alkaloids possess CNS activity. | Gentianine is a CNS stimulant, while haplophyllidine has sedative properties. Their complex structures allow for specific interactions with CNS receptors. [8] |
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
This in vitro assay assesses the ability of a compound to protect cultured neurons from cell death induced by glutamate.
Step-by-Step Methodology:
-
Neuronal Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate until they are appropriately differentiated.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test pyridine compound for 1-2 hours before inducing excitotoxicity.
-
Glutamate Exposure: Expose the cells to a high concentration of glutamate (e.g., 100-200 µM) for a set duration (e.g., 24 hours). Include a control group that is not exposed to glutamate.
-
Assess Viability: After the exposure period, measure cell viability using a suitable method, such as the MTT assay (described previously) or by measuring the release of lactate dehydrogenase (LDH), an enzyme that leaks from damaged cells.
-
Data Analysis: Compare the viability of cells pre-treated with the pyridine compound to those treated with glutamate alone. A significant increase in viability indicates a neuroprotective effect. Calculate the percentage of protection afforded by the compound at each concentration.
Caption: Workflow for a glutamate-induced excitotoxicity assay.
Conclusion
The substituted pyridine scaffold is undeniably one of the most versatile and fruitful platforms in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting the core molecular machinery of diseases ranging from cancer and microbial infections to inflammation and neurodegeneration. The capacity for substitution at multiple positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the optimization of lead compounds into potent and selective clinical candidates. The continued exploration of novel synthetic routes and a deeper understanding of structure-activity relationships will undoubtedly lead to the development of next-generation pyridine-based therapeutics to address pressing global health challenges.
References
-
De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15786-15817. [Link]
-
Tzaras, E., Metaxas, A., Kostelidou, K., & Pontiki, E. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Fallacara, A. L., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]
-
Singh, G., & Dhiman, M. (2011). Newer biologically active pyridines: A potential review. Research Journal of Pharmacy and Technology, 4(12), 1921-1927. [Link]
-
Sultana, N., & Arayne, M. S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Bioinorganic Chemistry and Applications. [Link]
-
Limban, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Limban, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]
-
El-Sayed, N. F., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
-
Limban, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed. [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PubMed Central. [Link]
-
Anguiano, M., et al. (2017). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. [Link]
-
Al-Omair, M. A., & El-Sayed, M. A. A. (2021). Pyridine alkaloids with activity in the central nervous system. PubMed Central. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of Trifluoromethylated Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, where the construction of biaryl and heteroaryl-aryl scaffolds is paramount.[4][5]
This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 3-bromo-2-methyl-5-(trifluoromethyl)pyridine, a substrate of significant interest in medicinal chemistry. The trifluoromethyl group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] However, the electronic properties of the trifluoromethyl group, combined with the inherent characteristics of the pyridine ring, present unique challenges for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate these challenges and achieve successful coupling outcomes.
Understanding the Substrate: Electronic and Steric Considerations
The successful execution of a Suzuki-Miyaura coupling hinges on a thorough understanding of the substrate's reactivity. In the case of 3-bromo-2-methyl-5-(trifluoromethyl)pyridine, several factors come into play:
-
Electron-Deficient Pyridine Ring: The pyridine nitrogen is inherently electron-withdrawing. The potent electron-withdrawing nature of the trifluoromethyl group further depletes the electron density of the aromatic ring. This electronic effect generally facilitates the rate-determining oxidative addition step of the catalytic cycle.[7]
-
Steric Hindrance: The methyl group at the 2-position introduces steric bulk around the reactive C-Br bond, which can hinder the approach of the palladium catalyst.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[8]
These factors necessitate a carefully optimized protocol, particularly in the choice of catalyst, ligand, and base.
Recommended Suzuki-Miyaura Coupling Protocol
This protocol outlines a robust starting point for the coupling of 3-bromo-2-methyl-5-(trifluoromethyl)pyridine with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry (equiv.) |
| 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine | 1211533-01-3 | 240.02 | 1.0 |
| Arylboronic Acid | Variable | Variable | 1.2 - 1.5 |
| XPhos Pd G2 | 1310584-14-5 | 786.37 | 0.02 - 0.05 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - |
| Water (degassed) | 7732-18-5 | 18.02 | - |
Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-2-methyl-5-(trifluoromethyl)pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a blanket of inert gas (Argon or Nitrogen), add the XPhos Pd G2 catalyst (0.02-0.05 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to achieve a desired concentration (typically 0.1-0.5 M with respect to the limiting reagent) and a solvent ratio of approximately 4:1 to 10:1 (dioxane:water).
-
Degassing: Seal the reaction vessel and thoroughly degas the mixture by bubbling an inert gas through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.
The "Why": Justification of Protocol Choices
A deep understanding of the "why" behind each experimental parameter is crucial for both success and effective troubleshooting.
-
Catalyst System: XPhos Pd G2: For electron-deficient and sterically hindered heteroaryl halides, a highly active catalyst system is required.[9] XPhos Pd G2 is a second-generation Buchwald precatalyst that is known for its high efficiency in challenging cross-coupling reactions.[10][11] The bulky, electron-rich XPhos ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.[12]
-
Base: Potassium Phosphate (K₃PO₄): The choice of base is critical in the Suzuki-Miyaura coupling.[1] The base activates the boronic acid, facilitating transmetalation.[13] K₃PO₄ is a moderately strong base that is often effective in couplings of heteroaryl halides and can help to minimize side reactions.[14]
-
Solvent System: Dioxane/Water: The use of a polar aprotic solvent like 1,4-dioxane is common in Suzuki couplings as it effectively solubilizes the organic reagents and the catalyst.[14] The addition of a small amount of water is often beneficial, as it can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[12] Thorough degassing is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[15]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-2-methyl-5-(trifluoromethyl)pyridine to form a Pd(II) intermediate.[5]
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex) is transferred to the palladium center, displacing the halide.[13]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.[5]
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a workflow for troubleshooting common issues.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nasc.ac.in [nasc.ac.in]
- 10. XPhos Pd G2 1310584-14-5 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with substituted pyridines forming the core of numerous pharmaceuticals and agrochemicals.[1] The Buchwald-Hartwig amination has emerged as a transformative carbon-nitrogen (C-N) bond-forming reaction, offering a versatile and efficient method for the synthesis of arylamines.[2][3] This reaction is particularly crucial for the construction of complex molecules, providing access to a wide array of functionalized heteroaromatics that are otherwise challenging to synthesize.[4]
This application note provides a detailed guide to the Buchwald-Hartwig amination of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine, a substrate of significant interest due to its electron-deficient nature and the presence of a sterically demanding methyl group adjacent to the reaction center. The trifluoromethyl group imparts unique electronic properties, often enhancing metabolic stability and binding affinity in drug candidates, making the targeted amination of this scaffold a key step in many synthetic routes.[1]
Understanding the Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle.[5] A fundamental understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine, forming a Pd(II) intermediate.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II)-amido complex, yielding the desired aminated pyridine product and regenerating the Pd(0) catalyst.[5]
Key Parameters for Successful Amination
The success of the Buchwald-Hartwig amination of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The electronic and steric properties of this particular substrate necessitate careful consideration of each component.
| Parameter | Recommended Choice | Rationale & Considerations |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst.[5] |
| Ligand | Xantphos or BINAP | For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are crucial. Xantphos and BINAP have demonstrated effectiveness in the amination of similar substrates.[6][7] The choice may depend on the specific amine used. |
| Base | NaOt-Bu or LiHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine. NaOt-Bu is a common choice.[4] LiHMDS can be advantageous for substrates with base-sensitive functional groups.[1][6] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar to moderately polar solvents are preferred. Toluene and 1,4-dioxane are widely used and generally provide good solubility for the reactants and catalyst system.[3][8] |
| Temperature | 80-110 °C | The reaction temperature often needs to be elevated to drive the reaction to completion, particularly with less reactive amines or sterically hindered substrates.[8] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine with a generic primary or secondary amine. Note: This reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All reagents and solvents should be anhydrous.
Materials and Reagents:
-
3-Bromo-2-methyl-5-(trifluoromethyl)pyridine
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or (±)-BINAP
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or 1,4-dioxane
-
Reaction vessel (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup Workflow
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Intermediates from 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine
Introduction: The Strategic Value of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.
3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is a particularly valuable building block for the synthesis of novel pharmaceutical intermediates. The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability, increase binding affinity, and improve membrane permeability. The bromine atom at the 3-position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl group at the 2-position can provide steric hindrance that may influence reaction selectivity and can also be a site for further functionalization. This application note provides detailed protocols for several key palladium-catalyzed cross-coupling reactions using 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine as the starting material, offering a gateway to a wide range of complex molecules with therapeutic potential.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[3][4] Its tolerance of a broad range of functional groups makes it an invaluable tool in the synthesis of complex pharmaceutical intermediates.[5][6]
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For an electron-deficient substrate like 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine, electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition step.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
3-Bromo-2-methyl-5-(trifluoromethyl)pyridine
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Robust and commercially available catalyst suitable for a wide range of substrates. |
| Ligand | PPh₃ (in catalyst) | Electron-rich phosphine ligand that promotes oxidative addition. |
| Base | K₂CO₃ | A moderately strong base that facilitates the transmetalation step. |
| Solvent | 1,4-Dioxane/Water | A common solvent system for Suzuki-Miyaura reactions, providing good solubility for both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[7][8] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[9][10]
Mechanistic Rationale:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
3-Bromo-2-methyl-5-(trifluoromethyl)pyridine
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask and heat the reaction mixture to 110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion (typically 4-12 hours), cool to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Ligand | XPhos | A bulky and electron-rich biaryl phosphine ligand that is highly effective for C-N bond formation.[11] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction. |
| Temperature | 110 °C | Higher temperatures are often required to promote the reductive elimination step. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important scaffolds in many biologically active molecules.[14][15]
Mechanistic Rationale:
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
3-Bromo-2-methyl-5-(trifluoromethyl)pyridine
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).
-
Add anhydrous THF, followed by 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine (1.0 equiv) and triethylamine (2.0 equiv).
-
Add phenylacetylene (1.2 equiv) dropwise.
-
Stir the reaction at room temperature or heat to 50 °C if the reaction is sluggish.
-
Monitor by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over sodium sulfate and concentrate.
-
Purify by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ | A stable and commonly used palladium catalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[2] |
| Base | Et₃N | Acts as both a base and a solvent in some cases. |
| Solvent | THF | A good solvent for the reagents and intermediates. |
| Temperature | RT to 50 °C | Mild conditions are often sufficient for this reaction. |
Heck Coupling: Vinylation of the Pyridine Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][16] It provides a powerful method for the synthesis of substituted alkenes.[17]
Mechanistic Rationale:
The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.
Experimental Protocol: Heck Coupling with Styrene
Materials:
-
3-Bromo-2-methyl-5-(trifluoromethyl)pyridine
-
Styrene
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and P(o-tol)₃ (0.04 equiv).
-
Add anhydrous DMF, 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine (1.0 equiv), and triethylamine (1.5 equiv).
-
Add styrene (1.2 equiv).
-
Heat the reaction to 100 °C.
-
Monitor by GC-MS.
-
After completion, cool to room temperature and add water.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | P(o-tol)₃ | A bulky phosphine ligand that can be effective in Heck reactions. |
| Base | Et₃N | A common organic base used in Heck couplings. |
| Solvent | DMF | A polar aprotic solvent that is often used for Heck reactions. |
| Temperature | 100 °C | Sufficient to promote the reaction, especially with a brominated substrate.[18] |
Safety and Handling
3-Bromo-2-methyl-5-(trifluoromethyl)pyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. The palladium catalysts and phosphine ligands can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is a versatile and valuable building block for the synthesis of novel pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions detailed in this application note provide reliable and adaptable protocols for the construction of a wide range of C-C and C-N bonds. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can leverage this key intermediate to accelerate the discovery and development of new therapeutic agents. The provided protocols serve as a strong starting point for further exploration and optimization in the synthesis of complex molecular architectures.
References
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(8), 4643-4653. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2743–2748. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Retrieved from [Link]
-
Choy, P. Y., Gan, K. B., & Kwong, F. Y. (2023). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Organic & Biomolecular Chemistry, 21(25), 5229-5234. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Bull, J. A., et al. (2016). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 22(33), 11488-11503. Retrieved from [Link]
-
Borah, P., & Sarma, D. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22379. Retrieved from [Link]
-
Konno, T., & Kitazume, T. (2016). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 21(11), 1475. Retrieved from [Link]
-
Zhu, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 1-11. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Abarbri, M., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(73), 44873-44882. Retrieved from [Link]
-
Köcher, T., et al. (2017). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. European Journal of Organic Chemistry, 2017(43), 6435-6449. Retrieved from [Link]
-
Bio, M. M., & Leighton, J. L. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of Chemical Research, 52(4), 1145–1156. Retrieved from [Link]
-
Tang, X., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Organic & Biomolecular Chemistry, 15(47), 9945-9949. Retrieved from [Link]
-
Tay, J. H., et al. (2014). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 55(30), 4114-4116. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Tay, J. H., et al. (2014). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 55(30), 4114-4116. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 17. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
Application Notes & Protocols: Regioselective Functionalization of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine
Introduction: Unlocking a Privileged Scaffold
The 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine scaffold is a cornerstone building block in modern synthetic chemistry, particularly for the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern—featuring a nucleophilic methyl group, an electrophilic trifluoromethyl group, and a strategically positioned bromine atom—offers a versatile platform for intricate molecular design. The trifluoromethyl group is a highly sought-after moiety in drug discovery for its ability to enhance metabolic stability, binding affinity, and cell permeability.
However, the inherent electronic and steric properties of this heterocycle present both a challenge and an opportunity for regioselective functionalization. Controlling reactions to occur exclusively at the C3-bromo position, without engaging other potentially reactive sites, is paramount for efficient and predictable synthesis. This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the high-fidelity functionalization of this critical intermediate, moving beyond simple procedural lists to explain the underlying principles that govern reaction outcomes.
The Chemical Rationale: Understanding Regioselectivity
The reactivity of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine is governed by a delicate interplay of electronic and steric effects.
-
Electronic Effects: The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl (-CF₃) group at C5 render the ring electron-deficient. This generally deactivates the ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack and metal-catalyzed cross-coupling reactions. The C-Br bond at the C3 position is the primary site for such transformations.
-
Steric Hindrance: The methyl group at the C2 position provides significant steric shielding to the adjacent C3-bromo position. While this can sometimes hinder reactivity, it also plays a crucial role in directing certain reactions and influencing the choice of catalyst and ligand systems, which must be able to accommodate this steric bulk.
The primary goal of the protocols described herein is to leverage these properties to achieve selective C-C, C-N, and C-B bond formation at the C3 position.
Caption: Workflow for selecting a functionalization method.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions are the most robust and widely used methods for functionalizing aryl halides. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures by coupling the bromo-pyridine with an organoboron reagent.[1] The reaction is generally tolerant of a wide range of functional groups. The selection of a bulky, electron-rich phosphine ligand is often necessary to facilitate the oxidative addition of the sterically hindered C-Br bond to the palladium center.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[2]
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Conditions | Rationale / Insight |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd₂(dba)₃/Pd(OAc)₂ are precursors that form the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, PPh₃ | Bulky, electron-rich phosphine ligands (SPhos, XPhos) accelerate oxidative addition and reductive elimination steps, which is crucial for the sterically hindered substrate. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for activating the boronic acid in the transmetalation step. Cesium carbonate is often more effective for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | The aqueous co-solvent helps to dissolve the inorganic base and facilitates the reaction. Anhydrous conditions can be used with organic-soluble bases. |
| Temperature | 85 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for the less reactive C-Br bond. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, installing a valuable alkyne handle for further diversification (e.g., click chemistry, cyclizations).[3][4] This reaction typically requires a dual catalytic system of palladium and copper(I) iodide, along with an amine base that also serves as a solvent.[5]
Protocol 2: Microwave-Assisted Sonogashira Coupling
-
Reagent Preparation: In a microwave reaction vial, combine 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), PdCl₂(PPh₃)₂ (3-5 mol%), and CuI (5-10 mol%).
-
Inert Atmosphere & Solvent: Add an anhydrous, degassed amine base such as triethylamine (TEA) or diisopropylamine (DIPA). Seal the vial under an inert atmosphere.
-
Reaction: Place the vial in a microwave reactor and heat to 100-140 °C for 15-60 minutes.[3] Microwave heating can dramatically reduce reaction times compared to conventional heating.[3]
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
| Parameter | Typical Conditions | Rationale / Insight |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard, reliable catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Copper(I) is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. |
| Base / Solvent | TEA, DIPA | The amine base is required to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction. |
| Temperature | 100 - 140 °C (Microwave) | Higher temperatures are often needed to drive the coupling with the relatively unreactive bromo-pyridine. |
Negishi Coupling: Versatility with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[6] This method is particularly advantageous for introducing alkyl groups, which can be challenging with other cross-coupling methods. The reaction proceeds well with a variety of palladium catalysts.[7][8]
Protocol 3: Negishi Coupling with Aryl- or Alkylzinc Reagents
-
Organozinc Preparation (if not commercial): Prepare the organozinc reagent in situ by transmetalating an organolithium or Grignard reagent with anhydrous ZnCl₂ in THF at 0 °C to room temperature.
-
Reaction Setup: In a separate, dry Schlenk flask under an inert atmosphere, dissolve 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine (1.0 eq.) and the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2-4 mol%) in anhydrous THF.[7]
-
Coupling: Add the pre-formed organozinc reagent (1.5 eq.) to the pyridine solution at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir until the starting material is consumed (typically 2-12 hours), as monitored by TLC or GC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
Lithiation-Borylation: Creating a Versatile Boronic Ester Intermediate
An alternative and powerful strategy involves converting the C-Br bond into a more versatile C-B bond via a lithiation-borylation sequence.[9] The resulting boronic ester can then be used in subsequent Suzuki-Miyaura couplings, offering a two-step route to diverse products. This approach is highly regioselective, as the halogen-metal exchange occurs exclusively at the bromo position.
Caption: Reaction scheme for the lithiation-borylation sequence.
Protocol 4: Synthesis of 2-Methyl-5-(trifluoromethyl)pyridin-3-ylboronic acid pinacol ester
-
Setup: To an oven-dried, three-neck flask equipped with a thermometer and under a strong flow of argon, add anhydrous THF. Cool the solvent to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine (1.0 eq.) to the cold THF. Then, add n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.
-
Borylation: To the lithiated intermediate, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BpinOiPr, 1.2 eq.) dropwise.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired boronic ester, which can be used directly in Suzuki-Miyaura couplings without further purification if desired. This method provides a stable pinacol boronate ester that can be easily handled and stored.[10][11]
References
-
Khan, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
-
Robbins, D. W., & Hartwig, J. F. (2012). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. The Hartwig Group. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Zhang, H., & Padwa, A. (2006). Regioselective Pd-catalyzed Synthesis and Application of 3-methyl-5-bromo-2-pyrone Toward Keto-Phomactin A. Organic Letters. Available at: [Link]
-
Gao, G., et al. (2015). Synthesis and regioselective functionalization of perhalogenated BODIPYs. Organic & Biomolecular Chemistry. Available at: [Link]
-
Klier, L., et al. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: [Link]
-
Snape, T. J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Available at: [Link]
-
Li, J., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Bongarzone, S., et al. (2018). Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation. ResearchGate. Available at: [Link]
-
Chem-Station. (2015). Hartwig-Miyaura C-H Borylation. Available at: [Link]
-
ResearchGate. (2012). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Available at: [Link]
-
Suginome, M., & Ohmura, T. (2010). Transition metal catalyzed borylation of functional π-systems. PubMed Central. Available at: [Link]
-
Cherney, A. H., & Reisman, S. E. (2014). Nickel-Catalyzed Negishi Arylations of Propargylic Bromides: A Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
SlideShare. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Available at: [Link]
-
Chalmers University of Technology. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Dai, C., & Fu, G. C. (2001). The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)(3))(2) as a catalyst. Journal of the American Chemical Society. Available at: [Link]
-
Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. University of Pittsburgh. Available at: [Link]
-
Zhang, X., et al. (2024). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Organic Letters. Available at: [Link]
-
ResearchGate. (2019). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Available at: [Link]
-
Aggarwal, V. K. (2014). Lithiation- Borylation in Synthesis. University of Bristol. Available at: [Link]
-
Nandakumar, M., et al. (2020). Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)(3))(2) as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Buchwald-Hartwig Amination of Pyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of pyridines. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often sensitive transformation. The unique electronic properties of the pyridine ring can present significant hurdles compared to the amination of simple aryl halides. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of pyridines often more challenging than that of other aryl halides?
The primary challenge arises from the electronic nature of the pyridine ring. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This coordination can interfere with the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Furthermore, pyridines are more electron-deficient than benzene, which can affect the rate of oxidative addition. The position of the leaving group on the pyridine ring (2-, 3-, or 4-position) also significantly influences reactivity.
Q2: What are the most common side reactions observed in the Buchwald-Hartwig amination of pyridines?
Several side reactions can contribute to low yields:
-
Hydrodehalogenation: The replacement of the halide with a hydrogen atom, leading to the formation of pyridine. This can occur via β-hydride elimination from the palladium-amido complex, especially with primary alkylamines.[1][2]
-
Diarylation: The addition of two pyridine molecules to a primary amine, which can be a significant issue when mono-arylation is desired.
-
Homocoupling: The coupling of two pyridine molecules to form a bipyridine.
-
Catalyst Decomposition: The formation of inactive palladium species, such as palladium black.
Q3: How does the position of the halide on the pyridine ring affect the reaction?
The reactivity of halopyridines in Buchwald-Hartwig amination generally follows the order: 2-halopyridine > 4-halopyridine > 3-halopyridine.
-
2-Halopyridines: These are often the most reactive due to the proximity of the nitrogen atom, which can influence the electronic properties of the C-X bond and potentially participate in the catalytic cycle. However, this proximity can also lead to stronger catalyst inhibition.
-
4-Halopyridines: These substrates are also generally reactive.
-
3-Halopyridines: These are typically the least reactive and can be challenging substrates.
Troubleshooting Guide: Tackling Low Yields
This section provides a systematic approach to troubleshooting low yields in the Buchwald-Hartwig amination of pyridines.
Problem 1: No or very low conversion of the starting material.
This is one of the most common issues and often points to a problem with the catalyst's activity.
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the Pd(0) active catalyst.
-
Reagent Quality: Verify the purity of your reagents, especially the amine and the solvent. Solvents should be anhydrous.
-
Base Quality: The base, particularly sodium tert-butoxide, is hygroscopic and its quality is crucial. Use freshly opened bottles or material stored in a desiccator.
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Troubleshooting Workflow for Low Conversion.
1. The Catalyst System: Ligand and Palladium Source are Key
The choice of ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination of pyridines.[1] The ligand must be electron-rich and sterically bulky to promote oxidative addition and reductive elimination while preventing catalyst deactivation.
-
Recommended Ligands for Pyridine Amination:
-
Biarylphosphines: These are often the ligands of choice. Generations of these ligands have been developed to address challenging substrates.
-
Josiphos-type Ligands: These have shown promise for the coupling of heteroaryl chlorides with primary nitrogen nucleophiles.[1][4]
-
Chelating Bisphosphine Ligands: Ligands like dppp (1,3-bis(diphenylphosphino)propane) in combination with Pd(OAc)₂ have been successfully used for the amination of 2-bromopyridines.[5]
-
| Ligand Family | Recommended for Pyridines | Key Features |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos, tBuBrettPhos | Sterically bulky and electron-rich, promoting fast catalytic turnover. |
| Josiphos-type | CyPF-tBu | Effective for heteroaryl chlorides. |
| Chelating Bisphosphines | dppp, Xantphos | Can be effective, particularly for 2-halopyridines.[5][6] |
-
Palladium Source: Precatalysts are Generally Superior
-
Why Precatalysts? Using a well-defined palladium precatalyst is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts offer better reproducibility, require lower catalyst loadings, and often lead to higher yields because they efficiently generate the active monoligated Pd(0) species.
-
Recommended Precatalysts: The Buchwald G3 and G4 palladacycle precatalysts are excellent choices.
-
2. The Base: Strength and Solubility Matter
The base plays a crucial role in the deprotonation of the amine and the subsequent formation of the palladium-amido complex.
-
Strong, Non-nucleophilic Bases:
-
Sodium tert-butoxide (NaOtBu): This is the most commonly used base and is often the most effective.[5] However, it is incompatible with base-sensitive functional groups.[3]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A good alternative to NaOtBu, especially when dealing with substrates that have acidic protons.[3]
-
-
Weaker Inorganic Bases:
-
Potassium phosphate (K₃PO₄) and Cesium carbonate (Cs₂CO₃): These can be effective, particularly when milder conditions are required to tolerate sensitive functional groups.[3]
-
3. The Solvent: More Than Just a Medium
The solvent can significantly impact the solubility of the reagents and the stability of the catalytic species.
-
Commonly Used Solvents: Toluene, dioxane, and THF are the most frequently used solvents.[7]
-
Solvent Considerations for Pyridines: Aprotic, non-polar to moderately polar solvents are generally preferred. It is crucial to avoid solvents that can coordinate to the palladium, such as pyridine itself (if not a substrate) or acetonitrile.
Problem 2: Significant formation of side products.
-
Cause: This side reaction is often promoted by β-hydride elimination.[2]
-
Solution:
-
Ligand Choice: Use bulkier ligands (e.g., BrettPhos) that favor reductive elimination over β-hydride elimination.
-
Amine Structure: If possible, use an amine that lacks β-hydrogens.
-
-
Cause: The mono-arylated product can be more reactive than the starting primary amine.
-
Solution:
-
Stoichiometry: Use a slight excess of the primary amine.
-
Ligand Choice: Certain ligands, like BrettPhos, are known to favor mono-arylation.[1]
-
Slow Addition: In some cases, slow addition of the halopyridine to the reaction mixture can minimize diarylation.
-
Experimental Protocol: A Starting Point
The following is a general protocol for the Buchwald-Hartwig amination of a 2-chloropyridine. This should be considered a starting point, and optimization may be necessary for your specific substrates.
Reaction: Coupling of 2-chloropyridine with a generic secondary amine.
Reagents and Equipment:
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
2-chloropyridine
-
Secondary amine
-
Anhydrous toluene
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Stir bar
-
Argon or nitrogen source
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), and the sodium tert-butoxide (1.4 equivalents).
-
Add the 2-chloropyridine (1 equivalent) and the secondary amine (1.2 equivalents).
-
Add anhydrous toluene to achieve a concentration of approximately 0.1-0.5 M.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Overview of the Catalytic Cycle
Understanding the catalytic cycle is crucial for rational troubleshooting.
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// Node styles node [penwidth=2]; Pd0 [shape=doublecircle]; } .enddot
The Buchwald-Hartwig Amination Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyridine, forming a Pd(II) complex.[2]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton from the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the aminated pyridine product and regenerating the active Pd(0) catalyst.[2]
By systematically evaluating each component of the reaction and understanding the underlying mechanism, you can effectively troubleshoot and optimize your Buchwald-Hartwig amination of pyridines to achieve higher yields and cleaner reactions.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Li, J. J., et al. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Kinowski, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18016–18029. [Link]
-
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Oldenhuis, N. J., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(12), 1699–1702. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
ResearchGate. (2025, August 9). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Halo-Pyridines in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and agrochemicals necessitates a deep understanding of its functionalization. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. However, the choice of the starting halopyridine—be it iodinated, brominated, or chlorinated—profoundly impacts reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of iodo-, bromo-, and chloro-pyridines in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The insights and data presented herein are intended to empower scientists to make informed decisions in their synthetic endeavors.
The Fundamental Principle: Carbon-Halogen Bond Lability
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is a direct consequence of the bond dissociation energies (BDEs): I > Br > Cl .[1][2]
The weaker the C-X bond, the more readily the palladium(0) catalyst can undergo oxidative addition, which is often the rate-determining step of the catalytic cycle.[3] This principle dictates that iodo-pyridines are the most reactive substrates, often reacting under milder conditions, while the more robust C-Cl bond necessitates more forcing conditions and advanced catalytic systems.
| Halogen | Typical C-X Bond Energy (kJ/mol) | Relative Reactivity |
| Iodine (I) | ~234 | Highest |
| Bromine (Br) | ~293 | Intermediate |
| Chlorine (Cl) | ~351 | Lowest |
Note: These are average bond energies for methyl halides and can vary slightly for pyridine systems but the trend remains the same.[4]
This predictable hierarchy in reactivity allows for selective and sequential functionalization of poly-halogenated pyridines, a powerful strategy in complex molecule synthesis.[1][5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, a pillar of modern organic synthesis, is extensively used for the creation of biaryl and hetero-biaryl structures.[6] When applied to halopyridines, the choice of the halogen is a critical parameter for success.
Reactivity Comparison in Suzuki-Miyaura Coupling
-
Iodo-pyridines: These are the most reactive substrates, typically undergoing coupling at or near room temperature with a wide range of boronic acids and esters. The high reactivity of the C-I bond allows for the use of less active palladium catalysts and milder bases.
-
Bromo-pyridines: As the workhorse of many synthetic labs, bromo-pyridines offer a good balance of reactivity and stability. They generally require slightly higher temperatures (typically 80-120 °C) and more robust catalyst systems compared to their iodo- counterparts.[5]
-
Chloro-pyridines: Due to the strength of the C-Cl bond, chloro-pyridines are the least reactive. Their successful coupling often necessitates the use of specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases to facilitate the challenging oxidative addition step.[5] It is not uncommon for these reactions to require higher catalyst loadings and elevated temperatures.
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Halopyridine | Catalyst/Ligand | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Pd(PPh₃)₄ | K₂CO₃ | 80 | 2 | >95 | [7] |
| 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | 100 | 12 | 85-95 | [5] |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 110 | 18 | ~90 | [5] |
This table is a representative summary based on literature data and is intended to illustrate general trends.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling of 2-Halopyridines
Objective: To compare the yield of 2-phenylpyridine starting from 2-iodo-, 2-bromo-, and 2-chloropyridine under conditions optimized for the least reactive substrate.
Materials:
-
2-Halopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-halopyridine, phenylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in 1 mL of dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining degassed dioxane (4 mL).
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for comparative Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif of immense importance in medicinal chemistry.[8] The reactivity of halopyridines in this reaction is also highly dependent on the nature of the halogen.
Reactivity Comparison in Buchwald-Hartwig Amination
-
Iodo-pyridines: While highly reactive, iodo-pyridines can sometimes lead to catalyst inhibition, particularly at higher concentrations, due to the formation of stable palladium-iodide dimers.[8] However, they are generally effective coupling partners.
-
Bromo-pyridines: Often considered the "sweet spot" for Buchwald-Hartwig aminations, bromo-pyridines exhibit excellent reactivity with a broad range of amines under relatively mild conditions.[9]
-
Chloro-pyridines: As with Suzuki coupling, chloro-pyridines are the most challenging substrates for C-N bond formation. Their successful amination was a significant breakthrough, enabled by the development of highly active, sterically hindered biarylphosphine ligands.[9][10]
Positional Reactivity
In addition to the halogen identity, the position of the halogen on the pyridine ring influences reactivity. For Buchwald-Hartwig aminations, a general trend of ortho- > meta- has been observed.[11]
Experimental Protocol: Comparative Buchwald-Hartwig Amination of 3-Halopyridines
Objective: To compare the yield of 3-(phenylamino)pyridine from 3-iodo-, 3-bromo-, and 3-chloropyridine.
Materials:
-
3-Halopyridine (1.0 mmol, 1.0 equiv)
-
Aniline (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd)
-
Xantphos (0.03 mmol, 3 mol%)
-
NaOt-Bu (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add the 3-halopyridine and aniline, followed by the degassed toluene.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Filter and concentrate the organic layer.
-
Purify the residue by flash chromatography.
Caption: General catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with sp²-hybridized carbons, providing access to valuable aryl- and heteroaryl-alkynes.[12] The reactivity of halopyridines in this transformation follows the established trend.
Reactivity Comparison in Sonogashira Coupling
-
Iodo-pyridines: These are the most reactive partners for Sonogashira coupling, often reacting at room temperature in the presence of a palladium catalyst and a copper(I) co-catalyst.[1][2]
-
Bromo-pyridines: Bromo-pyridines are also effective substrates but typically require elevated temperatures to achieve comparable reaction rates and yields to iodo-pyridines.[13]
-
Chloro-pyridines: The coupling of chloro-pyridines in Sonogashira reactions is challenging and generally requires specialized catalyst systems, often with more electron-rich ligands, and higher reaction temperatures.[14]
Selective Coupling
The significant difference in reactivity between iodo- and bromo-pyridines can be exploited for selective couplings. For instance, in a molecule containing both an iodo and a bromo substituent, the Sonogashira coupling can often be directed to the C-I bond by performing the reaction at room temperature.[2][12]
Experimental Protocol: Comparative Sonogashira Coupling of 4-Halopyridines
Objective: To compare the yield of 4-(phenylethynyl)pyridine from 4-iodo-, 4-bromo-, and 4-chloropyridine.
Materials:
-
4-Halopyridine (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3 mL)
-
Anhydrous THF (5 mL)
Procedure:
-
To a stirred solution of the 4-halopyridine and phenylacetylene in THF and Et₃N, add Pd(PPh₃)₂Cl₂ and CuI under a nitrogen atmosphere.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion: A Strategic Choice for Synthesis
The choice between iodo-, bromo-, and chloro-pyridines in cross-coupling reactions is a strategic decision that profoundly influences the design and execution of a synthetic route.
-
Iodo-pyridines offer the highest reactivity, enabling milder reaction conditions and broader substrate scope, but their higher cost and potential for catalyst inhibition must be considered.
-
Bromo-pyridines represent a robust and reliable option, providing a good balance between reactivity, stability, and cost. They are often the starting point for initial route scouting.
-
Chloro-pyridines are the most economical and often more readily available starting materials, but their low reactivity necessitates the use of advanced, and often more expensive, catalyst systems and more forcing conditions.
A thorough understanding of these reactivity trends, supported by the experimental data and protocols provided in this guide, will enable researchers to navigate the complexities of pyridine functionalization with greater confidence and efficiency, ultimately accelerating the discovery and development of novel molecules.
References
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016, December 9). Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7). Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Retrieved from [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2011, August 7). Retrieved from [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (2012, August 6). Retrieved from [Link]
-
Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed. Retrieved from [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. Retrieved from [Link]
-
Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Retrieved from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes - PubMed. (2011, September 22). Retrieved from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Retrieved from [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
-
Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Retrieved from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. Retrieved from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (2007, August 10). Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H. (2022, February 28). Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. Retrieved from [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor. Retrieved from [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. (2023, August 6). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (2016, August 9). Retrieved from [Link]
-
Bond Energies - Chemistry LibreTexts. (2022, April 3). Retrieved from [Link]
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Request PDF - ResearchGate. (2002, August 6). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2021, October 10). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. Retrieved from [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - NIH. (2015, January 1). Retrieved from [Link]
-
Bond Dissociation Energy of Halogen Oxides - ResearchGate. (2023, January 2). Retrieved from [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. Retrieved from [Link]
-
Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium - PubMed. (2015, November 2). Retrieved from [Link]
-
[Solved] The correct sequence of bond enthalpy of 'C – X& - Testbook. Retrieved from [Link]
-
Enthalpies of Bond Dissociation - Unacademy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. testbook.com [testbook.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating Novel Compound Structures with 2D NMR
In the fast-paced world of drug discovery and chemical research, the unambiguous structural elucidation of novel compounds is a critical milestone. While several analytical techniques can provide pieces of the puzzle, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy stands out as a powerful and indispensable tool for definitively assigning the constitution and configuration of new molecular entities in solution.[1] This guide, written from the perspective of a seasoned application scientist, will delve into the practical application and comparative advantages of 2D NMR for validating the structures of novel compounds.
The Challenge of the Unknown: Why 1D NMR Isn't Always Enough
For researchers in pharmaceutical development and chemical synthesis, accurate structural characterization is paramount for regulatory submissions and advancing a research program.[2] While one-dimensional (1D) NMR (¹H and ¹³C) is the initial and fundamental step in this process, it often falls short when dealing with complex molecules.[3] Signal overlap, intricate coupling patterns, and the absence of protons on quaternary carbons can make complete structural assignment from 1D data alone a formidable, if not impossible, task.[3] This is where the power of 2D NMR comes to the forefront, offering a second dimension to resolve ambiguities and reveal the intricate network of connections within a molecule.[4]
The Core Toolkit: A Comparative Look at COSY, HSQC, and HMBC
The foundation of small molecule structure elucidation by 2D NMR lies in a suite of three key experiments: COSY, HSQC, and HMBC. Each provides a unique and complementary piece of structural information.
-
COSY (Correlation Spectroscopy): Unveiling the Proton-Proton Network. The COSY experiment is a homonuclear technique that identifies protons that are J-coupled, typically through two or three bonds.[5] In a COSY spectrum, the 1D ¹H NMR spectrum is displayed on both the x and y axes.[2] The crucial information is contained in the off-diagonal cross-peaks, which indicate which protons are coupled to each other.[6] This allows for the tracing of spin systems and the assembly of molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons. The HSQC experiment is a heteronuclear technique that reveals one-bond correlations between protons and the carbons to which they are directly attached.[7] The ¹H spectrum is plotted on one axis and the ¹³C spectrum on the other.[3] Each cross-peak in an HSQC spectrum definitively links a specific proton to its carbon, providing a powerful tool for assigning both ¹H and ¹³C resonances.[4] An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups, offering similar information to a DEPT-135 experiment but with significantly higher sensitivity.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton. The HMBC experiment is another heteronuclear technique that shows correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH and ³JCH).[7] Unlike HSQC, direct one-bond correlations are suppressed.[7] This experiment is arguably the most critical for piecing together the entire molecular structure, as it allows for the connection of different spin systems and the identification of quaternary carbons that are not visible in HSQC spectra.[2] The intensity of HMBC cross-peaks is dependent on the magnitude of the long-range coupling constant.[7]
A Strategic Workflow for Structure Validation
A systematic approach is key to efficiently and accurately elucidating the structure of a novel compound using 2D NMR. The following workflow represents a field-proven methodology:
Caption: A logical workflow for novel compound structure validation using 2D NMR.
2D NMR in a Comparative Landscape
While 2D NMR is a cornerstone of structural elucidation, it is important to understand its strengths and limitations in comparison to other common analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity, stereochemistry, and regiochemistry in solution. | Provides unambiguous structural assignment. Non-destructive.[1] | Requires larger sample amounts and longer acquisition times compared to some methods.[1] Interpretation can be complex for very large molecules.[1] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information.[1] | Fragmentation can be complex and may not provide definitive stereochemical information.[1] |
| X-ray Crystallography | Precise 3D structure, including bond lengths, bond angles, and absolute stereochemistry. | Provides the absolute structure of a molecule in the solid state.[1] | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and requires minimal sample preparation.[1] | Provides limited information on the overall carbon skeleton and no stereochemical details.[1] |
As the table illustrates, 2D NMR occupies a unique and powerful position by providing a detailed picture of the molecular framework in the solution state, which is often the most relevant medium for biological activity.
Experimental Protocols: A Practical Guide
The quality of 2D NMR data is directly dependent on careful experimental setup. The following are generalized, step-by-step protocols for acquiring high-quality COSY, HSQC, and HMBC spectra.
-
Dissolve the Sample: Dissolve approximately 5-10 mg of the purified novel compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, high-quality NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Ensure Homogeneity: Ensure the sample is fully dissolved and the solution is homogeneous. Insoluble material can significantly degrade the quality of the NMR spectra.
-
Positioning: Place the NMR tube in a spinner and adjust the depth using a sample depth gauge to ensure the sample is centered in the active volume of the NMR probe.[8]
-
Lock and Shim: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquire a 1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset frequency.[9]
-
Determine Pulse Widths: Calibrate the 90° pulse width for ¹H (and ¹³C for heteronuclear experiments) to ensure efficient magnetization transfer.
-
Load the Pulse Program: Select a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Set Spectral Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.[9]
-
Transmitter Offset (O1): Center the transmitter frequency in the middle of the proton spectrum.[9]
-
Number of Points (TD): Typically 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Number of Scans (NS): Usually 2-8 scans per increment, depending on the sample concentration.
-
-
Acquire the Data: Start the acquisition. The experiment time will depend on the number of increments and scans.
-
Load the Pulse Program: Select a standard gradient-selected, edited HSQC pulse sequence (e.g., hsqcedetgpsisp).
-
Set Spectral Parameters:
-
¹H Dimension (F2): Set the spectral width and transmitter offset based on the 1D ¹H spectrum.
-
¹³C Dimension (F1): Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm) and center the transmitter offset accordingly.
-
Number of Points (TD): Typically 1024 points in F2 and 256 increments in F1.
-
Number of Scans (NS): Typically 4-16 scans per increment.
-
-
Acquire the Data: Start the acquisition.
-
Load the Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set Spectral Parameters:
-
¹H Dimension (F2): Set the spectral width and transmitter offset based on the 1D ¹H spectrum.
-
¹³C Dimension (F1): Set the spectral width and transmitter offset as for the HSQC experiment.
-
Number of Points (TD): Typically 2048 points in F2 and 512 increments in F1.
-
Number of Scans (NS): Typically 8-32 scans per increment, as HMBC is less sensitive than HSQC.
-
Long-Range Coupling Delay: Optimize the delay for long-range coupling (typically set to a value corresponding to a J-coupling of 8-10 Hz).
-
-
Acquire the Data: Start the acquisition.
-
Fourier Transform: Apply a two-dimensional Fourier transform to the acquired data.[10]
-
Phasing: Phase the spectrum in both dimensions.[9]
-
Baseline Correction: Apply a baseline correction to both dimensions.
-
Referencing: Reference the spectra to the residual solvent peak or an internal standard.[9]
Visualizing the Logic: From Data to Structure
The interpretation of 2D NMR spectra is a logical process of piecing together a molecular puzzle. The following diagram illustrates the flow of information from the three core experiments to a validated structure.
Caption: The flow of information from 2D NMR data to a validated molecular structure.
Conclusion: The Indispensable Role of 2D NMR
In the rigorous landscape of modern chemical research and drug development, the structural validation of novel compounds is a non-negotiable requirement. While a multi-technique approach is always prudent, 2D NMR spectroscopy, through the synergistic application of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail regarding the covalent framework of a molecule in solution. By understanding the principles behind these experiments and adopting a systematic workflow for data acquisition and interpretation, researchers can confidently and efficiently elucidate the structures of their novel compounds, paving the way for further discovery and innovation.
References
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved from [Link]
-
Heffron, G. 2D NMR FOR THE CHEMIST. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
SSSC Discovery Series NMR2 Multidimensional NMR Spectroscopy. Retrieved from [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum | Column. Retrieved from [Link]
-
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
2D Acquisition and Processing. Retrieved from [Link]
-
American Chemical Society. (2023, May 17). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Automated compound verification using 2D-NMR HSQC data in an open-access environment. Retrieved from [Link]
-
Complex NMR experiments: 2D, selective, etc. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
NMR Data Processing. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
National Institutes of Health. (2022, May 17). 2D NMR Analysis as a Sensitive Tool for Evaluating the Higher-Order Structural Integrity of Monoclonal Antibody against COVID-19. Retrieved from [Link]
-
Science.gov. nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
ResearchGate. (2018, January 1). New Advances in Fast Methods of 2D NMR Experiments. Retrieved from [Link]
-
Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. sssc.usask.ca [sssc.usask.ca]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. ulethbridge.ca [ulethbridge.ca]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
A Senior Application Scientist's Guide to the In Vitro Screening of Novel PI3K Inhibitors Derived from 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine
For researchers in oncology drug discovery, the phosphoinositide 3-kinase (PI3K) signaling pathway remains a high-value target due to its frequent dysregulation in a multitude of cancers.[1][2] The development of potent and selective PI3K inhibitors is a continuous effort, demanding robust and efficient screening paradigms. This guide provides an in-depth comparison of a series of novel compounds synthesized from the versatile building block, 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine, against the established pan-Class I PI3K inhibitor, Buparlisib (BKM120).
The strategic incorporation of the trifluoromethylpyridine moiety is deliberate. This structural motif is known to enhance metabolic stability and cell permeability, crucial attributes for developing effective kinase inhibitors.[3] Our objective is to present a clear, data-driven comparison of these novel derivatives, elucidating their potential as viable alternatives in the competitive landscape of PI3K-targeted therapies. This guide is structured to walk you through the synthetic rationale, the screening workflow, detailed experimental protocols, and a comparative analysis of the generated data.
Synthetic Strategy: Leveraging Suzuki Coupling for Library Generation
The core of our compound library originates from 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine, a readily available starting material.[4] The bromine atom at the 3-position provides a strategic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This reaction is well-suited for creating a focused library of derivatives by coupling the pyridine core with a variety of aryl and heteroaryl boronic acids. For this study, we synthesized three hypothetical derivatives, designated PQR-101, PQR-102, and PQR-103, each bearing a distinct aromatic substituent at the 3-position to probe the structure-activity relationship (SAR).
-
PQR-101: Features a 4-methoxyphenyl group, introducing an electron-donating substituent.
-
PQR-102: Incorporates a 3-cyanophenyl group, an electron-withdrawing moiety.
-
PQR-103: Contains a 2-pyridyl group, exploring the impact of a heteroaromatic system.
As a benchmark, we selected Buparlisib (BKM120), a well-characterized pan-Class I PI3K inhibitor that has undergone clinical investigation.[3][8][9]
The In Vitro Screening Cascade: From Biochemical Potency to Cellular Efficacy
A tiered screening approach is fundamental to efficient drug discovery. It allows for the rapid identification of potent compounds at the biochemical level before committing resources to more complex and time-consuming cell-based assays. Our workflow is designed to first assess the direct inhibitory effect of our compounds on the target enzyme, PI3Kα, the most frequently mutated isoform in cancer. Subsequently, we evaluate the compounds' ability to inhibit the proliferation of a cancer cell line known to be dependent on the PI3K pathway.
Caption: A streamlined workflow from compound synthesis to comparative data analysis.
The PI3K/Akt/mTOR Signaling Pathway: Our Therapeutic Target
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[2][10] In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[11] By inhibiting PI3K, we aim to block the phosphorylation of PIP2 to PIP3, thereby preventing the downstream activation of Akt and mTOR and ultimately leading to reduced cancer cell proliferation and survival.
Sources
- 1. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Trifluoromethylpyridine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate stands as a critical gatekeeper to clinical success. A molecule's journey through the body is fraught with metabolic enzymes poised to transform and eliminate foreign substances. For medicinal chemists, designing compounds that can withstand this metabolic onslaught is a paramount objective. The trifluoromethylpyridine motif has emerged as a powerful tool in this endeavor, offering a strategic advantage in enhancing metabolic robustness.
This guide provides an in-depth comparison of the metabolic stability of trifluoromethylpyridine-containing compounds against their non-fluorinated counterparts and other alternatives. We will delve into the mechanistic underpinnings of their enhanced stability, provide detailed experimental protocols for their assessment, and present comparative data to inform your drug discovery programs.
The Trifluoromethyl Group: A Shield Against Metabolic Attack
The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring is a widely employed strategy to bolster metabolic stability. This enhancement stems from a combination of electronic and steric effects that render the molecule less susceptible to enzymatic degradation, primarily by the Cytochrome P450 (CYP) superfamily of enzymes.[1][2]
Mechanistic Insights:
-
Blocking Metabolic Hotspots: The -CF3 group is often introduced at a position known or predicted to be a "metabolic hotspot," a site prone to oxidative metabolism. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, effectively shielding that position from metabolic attack.[3] This concept, known as "metabolic switching," can dramatically increase a compound's half-life.[4]
-
Electronic Deactivation: The potent electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic pyridine ring, making it less susceptible to electrophilic attack by the reactive oxygen species generated by CYP enzymes.[5] This electronic perturbation is a key factor in preventing aromatic hydroxylation, a common metabolic pathway for many pyridine-containing drugs.
-
Steric Hindrance: The bulkiness of the -CF3 group can sterically hinder the approach of metabolic enzymes to adjacent sites on the molecule, further protecting them from metabolism.
These combined effects typically lead to a more favorable pharmacokinetic profile, characterized by a longer half-life, increased bioavailability, and a reduced potential for the formation of reactive or toxic metabolites.
Assessing Metabolic Stability: In Vitro Methodologies
The workhorses for evaluating the metabolic stability of drug candidates are in vitro assays utilizing liver-derived subcellular fractions or intact cells. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a primary screen to assess a compound's susceptibility to Phase I metabolism, predominantly mediated by CYP enzymes. Liver microsomes are vesicles of the endoplasmic reticulum that are rich in these enzymes.
Experimental Protocol: Liver Microsomal Stability Assay [6][7]
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
2. Materials:
- Test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
- Pooled liver microsomes (human, rat, mouse, etc.)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Acetonitrile (or other suitable organic solvent) for reaction termination
- Internal standard for LC-MS/MS analysis
- 96-well plates, incubator, centrifuge, and LC-MS/MS system
3. Procedure: a. Preparation: i. Prepare a stock solution of the test compound and controls (e.g., 10 mM in DMSO). ii. Prepare working solutions of the test compound and controls in the incubation buffer. iii. Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). iv. Prepare the NADPH regenerating system solution. b. Incubation: i. Pre-warm the microsomal suspension and test compound working solutions at 37°C for 5-10 minutes. ii. Initiate the reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compound. The final volume is typically 200 µL. iii. Incubate the plate at 37°C with gentle shaking. iv. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard. c. Sample Processing and Analysis: i. Centrifuge the plate to pellet the precipitated proteins. ii. Transfer the supernatant to a new plate for LC-MS/MS analysis. iii. Analyze the samples to determine the concentration of the test compound remaining at each time point.
4. Data Analysis: a. Plot the natural logarithm of the percentage of the test compound remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k d. Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) [8]
Below is a Graphviz diagram illustrating the workflow for a typical liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as transporters.[9][10] This allows for the evaluation of a broader range of metabolic pathways.
Experimental Protocol: Hepatocyte Stability Assay [11][12]
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
2. Materials:
- Test compound and positive controls
- Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
- Hepatocyte culture medium (e.g., Williams' Medium E)
- Acetonitrile (or other suitable organic solvent) for reaction termination
- Internal standard for LC-MS/MS analysis
- 96-well plates, incubator with orbital shaker, centrifuge, and LC-MS/MS system
3. Procedure: a. Preparation: i. Prepare a stock solution of the test compound and controls. ii. Prepare working solutions in culture medium. iii. Thaw and prepare a suspension of hepatocytes in culture medium at the desired cell density (e.g., 1 million cells/mL). b. Incubation: i. Pre-warm the hepatocyte suspension and test compound working solutions at 37°C. ii. Initiate the incubation by adding the test compound to the hepatocyte suspension. iii. Incubate the plate at 37°C with continuous shaking to keep the cells in suspension. iv. At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and terminate the reaction by adding it to a cold organic solvent with an internal standard. c. Sample Processing and Analysis: i. Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer). ii. Analyze the samples by LC-MS/MS.
4. Data Analysis:
- Data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance. The CLint is typically expressed as µL/min/10^6 cells.
Below is a Graphviz diagram illustrating the key differences in the hepatocyte stability assay workflow compared to the microsomal assay.
Sources
- 1. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolutions of Metabolic Parameters Following Switches of Psychotropic Drugs: A Longitudinal Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. bdj.co.jp [bdj.co.jp]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Bromopyridine Isomer Reactivity: A Quantum Mechanical Approach
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, bromopyridines are indispensable building blocks.[1] Their utility in forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) is well-documented.[1][2][3] However, the reactivity of bromopyridine isomers—2-bromo, 3-bromo, and 4-bromopyridine—is not uniform. The position of the bromine atom relative to the ring nitrogen dramatically influences the electronic structure, and consequently, the molecule's susceptibility to chemical transformation.[4][5]
This guide provides an in-depth comparison of the reactivity of these isomers, grounded in quantum mechanical calculations. We will move beyond simple heuristics to provide a quantitative and predictive framework for understanding and utilizing these versatile synthons. By explaining the causality behind computational choices and presenting self-validating protocols, this document aims to equip you with both the theoretical understanding and practical data to inform your synthetic strategies.
Theoretical Framework: Decoding Reactivity with Quantum Mechanics
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), offer a powerful lens to inspect the electronic heart of a molecule.[6] Several key descriptors, derived from the calculated electronic structure, allow us to predict and rationalize chemical reactivity.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactions. The LUMO's energy and spatial distribution indicate the most likely sites for nucleophilic attack; a lower LUMO energy suggests a greater susceptibility to attack.[7] Conversely, the HOMO represents the molecule's ability to donate electrons in electrophilic reactions. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap often correlates with higher reactivity.[7]
-
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[8] It provides an intuitive guide to reactive sites, with color-coding indicating electron-rich (negative potential, typically red) and electron-deficient (positive potential, typically blue) regions.[9][10] Nucleophiles are drawn to the blue, electron-deficient areas, while electrophiles target the red, electron-rich zones.[8]
-
Conceptual DFT Reactivity Indices: Parameters such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) provide quantitative measures of a molecule's stability and reactivity.[9] Hardness, calculated from the HOMO-LUMO gap, measures resistance to change in electron distribution.[11] The electrophilicity index quantifies the energy stabilization when the molecule accepts electrons, providing a scale for its electrophilic nature.[9]
Computational Methodology: A Reproducible Workflow
To ensure the integrity and reproducibility of our findings, a rigorous and well-validated computational protocol is essential. The following workflow outlines the steps taken to calculate the properties of 2-, 3-, and 4-bromopyridine.
Step-by-Step Computational Protocol
-
Structure Optimization: The initial geometries of 2-, 3-, and 4-bromopyridine were optimized without constraints.
-
Frequency Calculation: Vibrational frequency calculations were performed on the optimized structures to confirm they represent true energy minima (i.e., no imaginary frequencies).
-
Property Calculation: Single-point energy calculations were then carried out to determine electronic properties, including FMO energies and MEPs.
-
Software and Theory: All calculations were performed using the Gaussian 09 suite. The B3LYP hybrid functional was employed, a method known for its excellent balance of accuracy and computational efficiency for organic molecules.[7][12] The 6-311++G(d,p) basis set was chosen; its inclusion of diffuse functions (++) and polarization functions (d,p) is critical for accurately describing the electronic structure of molecules containing halogens and lone pairs.[7][13]
Comparative Analysis of Bromopyridine Isomers
The positional isomerism of bromopyridines leads to significant differences in their electronic landscapes and, consequently, their reactivity, particularly in reactions involving nucleophiles.
Ground State Properties and Reactivity Descriptors
The calculated ground state properties reveal a clear trend in electronic structure. The position of the electron-withdrawing nitrogen atom relative to the carbon bearing the bromine atom governs the overall charge distribution and orbital energies.[5]
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-Bromopyridine | -6.98 | -0.85 | 6.13 | 3.25 |
| 3-Bromopyridine | -6.89 | -0.69 | 6.20 | 1.89 |
| 4-Bromopyridine | -7.02 | -0.91 | 6.11 | 0.86 |
Table 1: Calculated Electronic Properties of Bromopyridine Isomers.
| Isomer | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |
| 2-Bromopyridine | 3.07 | -3.92 | 2.50 |
| 3-Bromopyridine | 3.10 | -3.79 | 2.32 |
| 4-Bromopyridine | 3.06 | -3.97 | 2.58 |
Table 2: Calculated Global Reactivity Descriptors.
From these data, 4-bromopyridine emerges as the most reactive towards nucleophiles. It has the lowest LUMO energy (-0.91 eV), the smallest HOMO-LUMO gap (6.11 eV), and the highest electrophilicity index (2.58). This indicates it is the most susceptible to accepting electrons from an incoming nucleophile. 2-Bromopyridine is a close second, while 3-bromopyridine is predicted to be the least reactive of the three.
This order of reactivity (4- > 2- > 3-) is a direct consequence of the electronic influence of the nitrogen atom. In the pyridine ring, the nitrogen atom withdraws electron density via both induction and resonance, creating electron-deficient sites at the ortho (2- and 6-) and para (4-) positions.[4][5] When a bromine atom occupies the 2- or 4-position, this electron deficiency is enhanced, making the carbon atom attached to the bromine highly electrophilic and primed for nucleophilic attack.[4] In contrast, the 3-position is not activated by resonance, resulting in a lower susceptibility to nucleophilic substitution.[4]
Visualization of Reactive Sites: Molecular Electrostatic Potential (MEP)
The MEP maps provide a striking visual confirmation of these electronic effects.
-
2-Bromopyridine & 4-Bromopyridine: In both isomers, a significant region of positive electrostatic potential (blue) is observed on the carbon atom bonded to the bromine. This marks these sites as highly electrophilic and susceptible to nucleophilic attack. The most negative potential (red) is localized on the nitrogen atom, identifying it as the site for electrophilic or protonation attack.[9][10]
-
3-Bromopyridine: The positive potential on the C3 carbon is visibly less intense compared to the C2 and C4 carbons in the other isomers. This visual data corroborates the calculated reactivity indices, showing a less electrophilic center for nucleophilic attack.
Implications for Drug Development and Chemical Synthesis
The quantitative differences in reactivity among bromopyridine isomers have profound practical implications.
-
Reaction Selectivity: In molecules containing multiple pyridine rings or different halogen substituents, these intrinsic reactivity differences can be exploited to achieve site-selective modifications. For instance, a 4-bromopyridyl moiety will preferentially react over a 3-bromopyridyl group in a nucleophilic substitution.
-
Process Optimization: Understanding that 4- and 2-bromopyridines are more "activated" allows for the use of milder reaction conditions (lower temperatures, weaker bases) compared to the less reactive 3-bromopyridine. This can lead to cleaner reactions, higher yields, and improved process efficiency—critical factors in large-scale pharmaceutical manufacturing.
-
Catalyst and Ligand Choice in Cross-Coupling: While this guide focuses on inherent reactivity towards nucleophiles, these electronic properties also influence transition-metal-catalyzed reactions.[14][15] The ease of oxidative addition, a key step in many palladium-catalyzed cycles, is affected by the electron density at the C-Br bond.[2][16] The more electrophilic C-Br bonds in 2- and 4-bromopyridine can facilitate this step, potentially requiring different catalyst systems than the 3-bromo isomer for optimal results.
Conclusion
Quantum mechanical calculations provide an indispensable, predictive tool for navigating the nuances of bromopyridine reactivity. The data clearly establishes a reactivity order of 4-bromopyridine > 2-bromopyridine > 3-bromopyridine towards nucleophilic attack. This trend is dictated by the powerful electron-withdrawing nature of the pyridine nitrogen, which activates the C2 and C4 positions through resonance and induction. By leveraging insights from Frontier Molecular Orbitals, Molecular Electrostatic Potential maps, and conceptual DFT descriptors, researchers can make more informed decisions in experimental design, leading to more efficient, selective, and successful synthetic outcomes in drug discovery and materials science.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. Available at: [Link]
-
Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. (2023). Molecules. Available at: [Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine? (2015). ResearchGate. Available at: [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). PubMed Central. Available at: [Link]
-
Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. (2017). Journal of the American Chemical Society. Available at: [Link]
-
Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). PubMed Central. Available at: [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2021). Molecules. Available at: [Link]
-
Electrostatic potential maps of pyridine derivatives containing OMe, OH, bromine, CH3, NO2, and aromatic ring groups. (n.d.). ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (2017). Catalysts. Available at: [Link]
-
The bromination of 2-aminopyridine in the gas phase at 500°. (n.d.). ResearchGate. Available at: [Link]
-
An ab initio and DFT study of the valence isomers of pyridine. (n.d.). ResearchGate. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. (2015). Journal of Chemical Education. Available at: [Link]
-
Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. (n.d.). Molecules. Available at: [Link]
-
Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (n.d.). Molecules. Available at: [Link]
-
Quantum Mechanical Study of the Kinetics, Mechanisms and Thermodynamics of the Gas-Phase Pyrolysis of Isopropyl Bromide. (n.d.). SciSpace. Available at: [Link]
-
Suzuki–Miyaura coupling revisited: an integrated computational study. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014). Chemistry Stack Exchange. Available at: [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). PubMed Central. Available at: [Link]
-
On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (n.d.). ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules. Available at: [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). IntechOpen. Available at: [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). ResearchGate. Available at: [Link]
-
DFT Chemical Reactivity Analysis of Biological Molecules in the Presence of Silver Ion. (n.d.). MDPI. Available at: [Link]
-
2-Bromopyridine. (n.d.). Wikipedia. Available at: [Link]
-
Molecular electrostatic potential (MEP) map of the compounds. (n.d.). ResearchGate. Available at: [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). PubMed Central. Available at: [Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv. Available at: [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]
-
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Available at: [Link]
-
Reactive Quantum-Mechanical Molecular Dynamics Simulations to Reveal Mechanisms of Enzyme Catalysis. (n.d.). ChemRxiv. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi-res.com [mdpi-res.com]
- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 16. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Selecting and Performing Cytotoxicity Assays for Novel 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine Derivatives
In the landscape of drug discovery, the initial assessment of a novel compound's interaction with living cells is a critical checkpoint. For researchers synthesizing and evaluating new chemical entities, such as the promising class of 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine derivatives, a robust and well-chosen cytotoxicity assay is the first step in delineating therapeutic potential from toxicity. This guide provides an in-depth comparison of common cytotoxicity assays, offering the technical details and field-proven insights necessary to make an informed decision for your screening campaign. We will delve into the mechanistic underpinnings of each assay, provide detailed, self-validating protocols, and present a comparative analysis to guide your selection process.
The Imperative of Method Selection in Cytotoxicity Screening
The term "cytotoxicity" encompasses a range of cellular events, from the subtle disruption of metabolic activity to the catastrophic loss of membrane integrity and subsequent cell death. Consequently, no single assay can provide a complete picture of a compound's cytotoxic profile. The choice of assay should be a deliberate one, guided by the specific research question, the anticipated mechanism of action of the pyridine derivatives, and practical considerations such as throughput and cost. A compound might, for instance, be cytostatic (inhibit cell proliferation) rather than directly cytotoxic, a distinction that certain assays are better at revealing than others.[1]
This guide will focus on three widely adopted and mechanistically distinct assays: the MTT assay, which measures metabolic activity; the Lactate Dehydrogenase (LDH) assay, which quantifies membrane rupture; and the Neutral Red Uptake (NRU) assay, which assesses lysosomal integrity.
Comparative Overview of Key Cytotoxicity Assays
To facilitate a rapid and informed decision, the following table summarizes the core characteristics of the assays discussed in this guide.
| Assay | Principle | Endpoint | Advantages | Limitations | Relative Cost | Throughput |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[2][3] | Colorimetric (formazan product) | Well-established, cost-effective, suitable for high-throughput screening.[4][5] | Can be affected by compounds that alter cellular redox state; requires a solubilization step.[6] | Low | High |
| LDH | Measurement of lactate dehydrogenase released from damaged cells into the culture medium.[7] | Colorimetric (enzymatic activity) | Non-lytic (measures existing dead cells), allows for kinetic studies from the same sample. | Less sensitive for early apoptotic events; background LDH in serum can be a concern.[8] | Medium | High |
| Neutral Red Uptake | Uptake and accumulation of the neutral red dye in the lysosomes of viable cells.[9][10] | Colorimetric (extracted dye) | Sensitive to lysosomal damage, good predictor of ocular and skin irritancy.[10] | Can be influenced by compounds that alter lysosomal pH. | Low-Medium | High |
In-Depth Methodologies and Mechanistic Insights
The MTT Assay: A Workhorse for Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology.[4][5] Its enduring popularity stems from its simplicity and adaptability to a 96-well plate format, making it ideal for screening large numbers of novel pyridine derivatives.
The assay's principle lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in metabolically viable cells.[2][3] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals.[2][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]
Caption: Principle of the LDH cytotoxicity assay.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to use serum-free or low-serum medium during the compound treatment, as serum contains endogenous LDH which can lead to high background signals. [8]2. Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate.
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes the lactate substrate, NAD+, and the tetrazolium salt or other probe.
-
Reaction Incubation: Add the LDH reaction mixture (e.g., 50 µL) to each well containing the supernatant. Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Solution (if applicable): Some kits require the addition of a stop solution to terminate the enzymatic reaction.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength as specified by the kit manufacturer (e.g., ~490 nm for colorimetric assays).
The Neutral Red Uptake (NRU) Assay: Interrogating Lysosomal Health
The Neutral Red Uptake (NRU) assay is another viability test that relies on the ability of healthy cells to actively transport and sequester the neutral red dye within their lysosomes. [9][10]This assay is particularly sensitive to damage to the cell's lysosomes and plasma membrane.
Viable cells take up the weakly cationic neutral red dye through non-ionic diffusion and accumulate it in their lysosomes, where it binds to the anionic lysosomal matrix. [9][11]In contrast, dead or dying cells have compromised membranes and cannot retain the dye. [9][11]The amount of dye extracted from the cells after a washing step is proportional to the number of viable cells. [11]
Caption: The principle of the Neutral Red Uptake assay.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Medium Removal: After the compound incubation, aspirate the culture medium.
-
Neutral Red Staining: Add medium containing a final concentration of 40-50 µg/mL of neutral red to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Aspirate the neutral red-containing medium and wash the cells gently with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add a solubilization/extraction solution (e.g., 1% acetic acid in 50% ethanol) to each well. [12]6. Shaking: Agitate the plate on a shaker for 10-20 minutes to ensure complete extraction of the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.
Self-Validation and Trustworthiness in Your Protocols
To ensure the integrity of your results, every cytotoxicity experiment must be a self-validating system. This is achieved through the diligent use of controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the pyridine derivatives. This control establishes the baseline viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine). This confirms that the assay system is capable of detecting a cytotoxic effect.
-
Untreated Control: Cells in culture medium alone, representing 100% viability.
-
Blank Control: Wells containing only culture medium (and the respective assay reagents) to determine the background signal. [1] Furthermore, it is crucial to confirm the validity of your test results, especially in the case of a positive cytotoxicity finding. This includes verifying that the laboratory procedures are well-controlled and that the results are reproducible. [13][14]
Concluding Remarks for the Researcher
The selection of a cytotoxicity assay is a foundational decision in the preclinical evaluation of novel compounds like 3-Bromo-2-methyl-5-(trifluoromethyl)pyridine derivatives. By understanding the distinct cellular processes interrogated by assays such as MTT, LDH, and Neutral Red, you can design a screening strategy that is not only efficient but also mechanistically informative. Always remember that the data you generate is only as reliable as the rigor of your experimental design and execution. The protocols and insights provided in this guide are intended to equip you with the knowledge to proceed with confidence in your cytotoxicological assessments.
References
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
JJR Lab. (2025). What to Do If Cytotoxicity Test Results Are Positive. [Link]
-
Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure?. YouTube. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
RE-Place. (n.d.). Neutral Red Uptake Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Lactate Dehydrogenase. StatPearls. [Link]
-
Bio-Rad Antibodies. (n.d.). What is alamarBlue?. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Taylor & Francis Online. (2023). Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. [Link]
-
J-STAGE. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
Tip Biosystems. (2017). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. [Link]
-
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. [Link]
-
MDPI. (n.d.). Small-Molecule Inhibitors: Synthesis, Cytotoxicity and Biological Activities. [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
PubMed. (n.d.). Assaying Cellular Viability Using the Neutral Red Uptake Assay. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
National Center for Biotechnology Information. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Digital Commons @ University of the Pacific. (2021). Novel Silylated Small Molecule Derivatives as Anticancer Agents. [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
ACS Omega. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]
Sources
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 10. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. What to Do If Cytotoxicity Test Results Are Positive | JJR LAB [jjrlab.com]
- 14. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
